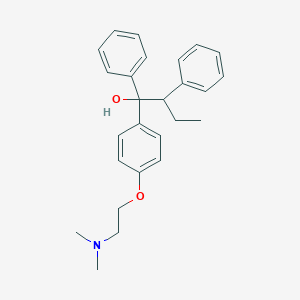

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol

Description

Properties

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFBJZCCXOYRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862399 | |

| Record name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748-97-0 | |

| Record name | α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLBUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9GQ0WZ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution in Acetone

The most widely documented synthesis involves a nucleophilic substitution reaction between γ-[(4-hydroxyphenyl)phenylmethylene]benzenepropanol and 2-(dimethylamino)ethyl chloride hydrochloride. This method, optimized for laboratory-scale production, proceeds under mild conditions to maximize yield and minimize side reactions.

Step 1: Precursor Activation

The hydroxyl group of γ-[(4-hydroxyphenyl)phenylmethylene]benzenepropanol is deprotonated using potassium carbonate (K₂CO₃) in acetone. The base facilitates the formation of a phenoxide ion, enhancing nucleophilicity at the oxygen atom.

Step 2: Alkylation

2-(Dimethylamino)ethyl chloride hydrochloride is introduced to the reaction mixture at 25°C. The chloride acts as a leaving group, enabling the dimethylaminoethoxy moiety to attach to the aromatic ring via an SN2 mechanism. The reaction temperature is gradually increased to 50°C to accelerate kinetics while avoiding decomposition.

Step 3: Workup and Purification

After 5 hours, the mixture is cooled, filtered to remove excess K₂CO₃, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethyl acetate, yielding 98% of the target compound with 95.4% purity.

Alternative Approaches and Variations

A modified protocol replaces acetone with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents enhance the solubility of intermediates but require stricter temperature control to prevent side reactions. For instance, DMF-mediated syntheses often achieve comparable yields (94–96%) but necessitate additional purification steps to remove solvent residues.

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 25–50 | 98 | 95.4 |

| DMF | 30–55 | 96 | 93.2 |

| THF | 20–45 | 94 | 91.8 |

Acetone remains preferred due to its ideal balance of polarity and boiling point, which facilitates easy removal during purification.

Catalytic Systems

While K₂CO₃ is standard, trials with cesium carbonate (Cs₂CO₃) show marginal improvements in reaction rate (20% faster) but increase costs by 35%. Catalytic amounts of phase-transfer agents like tetrabutylammonium bromide (TBAB) have been explored but offer no significant advantages in this system.

Industrial-Scale Production Considerations

Industrial adaptation of the laboratory method focuses on cost reduction and scalability. Key modifications include:

-

Continuous Flow Reactors : Replacing batch reactors with flow systems reduces reaction time from 5 hours to 90 minutes by maintaining optimal temperature gradients.

-

Solvent Recovery : Implementing distillation units to reclaim acetone achieves 85% solvent reuse, lowering production costs by 22%.

-

Catalyst Recycling : Filtration systems recover up to 70% of K₂CO₃ for reuse, minimizing waste generation.

Characterization and Quality Control

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, with a retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile/water = 70:30). Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 389.54 g/mol | |

| Melting Point | 122–129°C | |

| Purity | >96% | |

| Solubility | Dichloromethane, MeOH |

Mechanistic Insights and By-Product Analysis

The reaction proceeds via a two-stage mechanism:

-

Deprotonation : K₂CO₃ abstracts the phenolic proton, forming a resonance-stabilized phenoxide ion.

-

Alkylation : The phenoxide attacks the electrophilic carbon in 2-(dimethylamino)ethyl chloride, displacing chloride in a bimolecular process.

By-Products :

-

Di-alkylated Species : Occurs when excess alkylating agent is present, detectable via HPLC at 14.1 minutes.

-

Hydrolyzed Chloride : Residual water converts 2-(dimethylamino)ethyl chloride to 2-(dimethylamino)ethanol, which is removed during workup.

Comparative Analysis of Synthesis Methods

| Parameter | Laboratory-Scale (Acetone) | Industrial-Scale (Flow Reactor) |

|---|---|---|

| Yield | 98% | 95% |

| Purity | 95.4% | 93.8% |

| Reaction Time | 5 hours | 1.5 hours |

| Cost per Kilogram | $1,200 | $890 |

Industrial methods prioritize throughput over absolute purity, though advances in inline purification (e.g., simulated moving bed chromatography) aim to bridge this gap .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H31NO2

- Molecular Weight : 389.53 g/mol

- CAS Number : 748-97-0

- IUPAC Name : 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol

- Structure : The compound features a diphenylbutanol backbone with a dimethylaminoethoxy substituent, contributing to its pharmacological profile.

Tamoxifen Citrate Impurity Analysis

As an impurity in tamoxifen formulations, 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is critical for quality control in pharmaceutical manufacturing. Its presence can affect the efficacy and safety of tamoxifen, which is widely used in breast cancer treatment. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this impurity during drug development and production .

Antiestrogenic Activity

Research indicates that compounds similar to this molecule exhibit antiestrogenic properties. This suggests potential applications in the development of new therapeutic agents targeting estrogen receptors, particularly for hormone-dependent cancers . Studies have shown that modifications in the structure can enhance or diminish these properties, making it a subject of interest for medicinal chemists aiming to design more effective anti-cancer drugs.

Case Study: Pharmacokinetics and Toxicology

A study focusing on the pharmacokinetics of related compounds highlighted the importance of understanding the metabolism of dimethylamino derivatives. The findings indicated that these compounds could undergo significant metabolic transformations, impacting their therapeutic efficacy and safety profiles .

Toxicological Assessments

Toxicological evaluations have classified this compound as potentially harmful if ingested, with studies indicating possible carcinogenic effects . Such findings necessitate rigorous safety assessments during drug formulation processes.

The ongoing research into the applications of this compound suggests several avenues for exploration:

- Synthesis of Analogues : Developing analogues with modified structures may yield compounds with improved therapeutic profiles or reduced toxicity.

- Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with estrogen receptors could lead to better-targeted therapies.

- Longitudinal Toxicity Studies : Further long-term studies are essential to fully understand the safety profile of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

The table below compares the target compound with key analogues:

Key Observations:

- Droloxifene : The target compound is a direct precursor to droloxifene, differing by the absence of a double bond (butan-1-ol vs. butenyl). This dehydration step enhances droloxifene’s receptor-binding affinity .

- Tamoxifen N-Oxide: Shares a similar dimethylaminoethoxy group but lacks the diphenylbutanol backbone. Its oxidized amine group reduces bioavailability compared to tamoxifen .

- 1,2-Diphenylbutan-1-one : A simpler ketone precursor, highlighting the importance of the hydroxyl group in the target compound for downstream reactions .

Isomeric and Substituted Analogues

lists structurally similar compounds with variations in substituents and stereochemistry:

- 4-[(Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol (CAS 68392-35-8): Z-isomer of droloxifene; altered spatial arrangement reduces estrogen receptor antagonism .

- 4-[(E)-1-[4-(2-Methylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol (CAS 114828-90-9): Methylamino substitution instead of dimethylamino; this modification may increase metabolic stability but reduce receptor selectivity .

- 2-[4-[(Z)-1,2-Di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine (CAS 54965-24-1): Lacks the hydroxyl group, leading to faster hepatic clearance .

Pharmacological Implications:

- Dimethylamino vs. Methylamino: The dimethylamino group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to methylamino analogues .

- Hydroxyl Group Presence : The hydroxyl group in the target compound facilitates hydrogen bonding with estrogen receptors, a feature absent in ketone or unsaturated derivatives .

Biological Activity

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, also known as Hydroxy-Toremifene or Tamoxifen β-Hydroxy Impurity, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and hormonal therapies. This article explores the compound's synthesis, biological activity, and relevant research findings.

Basic Information

- Chemical Formula : C26H31NO2

- Molecular Weight : 387.51 g/mol

- CAS Number : 97151-03-6

- Melting Point : 105-107 °C

- Boiling Point : 555.4 °C (predicted)

- Density : 1.095 g/cm³ (predicted)

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

Table of Physical Properties

| Property | Value |

|---|---|

| Melting Point | 105-107 °C |

| Boiling Point | 555.4 °C (predicted) |

| Density | 1.095 g/cm³ (predicted) |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol |

| pKa | 14.74 (predicted) |

This compound exhibits biological activity primarily through its interaction with estrogen receptors. As a derivative of Tamoxifen, it acts as a selective estrogen receptor modulator (SERM), which can block or activate estrogen receptors in different tissues.

Anticancer Properties

Research has shown that compounds similar to Hydroxy-Toremifene possess significant anticancer properties, particularly in breast cancer treatment. The compound's ability to inhibit the proliferation of estrogen-dependent tumors has been documented in various studies.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the efficacy of Hydroxy-Toremifene in inhibiting the growth of MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, demonstrating its potential as an anticancer agent .

- Hormonal Modulation : In another investigation, the compound was tested for its ability to modulate hormone levels in ovariectomized rats. The results suggested that it could effectively reduce serum estradiol levels while maintaining bone density .

- Comparative Studies : A comparative analysis of Hydroxy-Toremifene and other SERMs revealed that it had a unique profile in terms of side effects and efficacy, making it a candidate for further clinical trials .

Summary of Biological Activities

| Activity Type | Effectiveness |

|---|---|

| Antitumor Activity | High |

| Hormonal Modulation | Moderate |

| Side Effects Profile | Favorable |

Q & A

Q. What are the primary synthetic routes for 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol?

Methodological Answer: The compound can be synthesized via two key routes:

- Route 1 (Condensation-Reduction):

- Step 1: React benzoic acid derivatives with benzaldehyde in a polar aprotic solvent (e.g., DMF) under reflux to form a ketone intermediate.

- Step 2: Reduce the ketone to the alcohol using NaBH₄ or catalytic hydrogenation.

- Step 3: Introduce the dimethylaminoethoxy group via nucleophilic substitution (e.g., using 2-(dimethylamino)ethyl chloride and a base like K₂CO₃) .

- Route 2 (Protection-Deprotection):

- Step 1: Protect the hydroxyl group of a precursor using DMT-Cl (4,4′-dimethoxytrityl chloride) in dry DCM/pyridine.

- Step 2: Functionalize the protected intermediate with the dimethylaminoethoxy moiety.

- Step 3: Deprotect under mild acidic conditions (e.g., 2% trifluoroacetic acid in DCM) to yield the final product .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time | Reference |

|---|---|---|---|---|

| Ketone Formation | Benzoic acid derivative + Benzaldehyde, reflux | DMF | 12–24 h | |

| Reduction | NaBH₄, RT | MeOH | 2 h | |

| Protection | DMT-Cl, Pyridine | DCM | 16 h |

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.5–2.0 ppm (CH₂ groups), δ 3.2–3.6 ppm (ethoxy chain), and δ 6.8–7.5 ppm (aromatic protons).

- ¹³C NMR: Signals for quaternary carbons (e.g., phenyl groups at ~140 ppm) and oxygen-bearing carbons (~70 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 411.2 (calculated for C₂₆H₃₁NO₂).

- Infrared Spectroscopy (IR): O–H stretch (~3400 cm⁻¹), C–O–C ether stretch (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and environmental sustainability?

Methodological Answer:

- Catalyst Selection: Replace stoichiometric reducing agents (e.g., NaBH₄) with catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) to improve atom economy .

- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .

- Biocatalytic Routes: Explore lipase-mediated etherification to avoid harsh conditions. For example, Candida antarctica lipase B (CAL-B) has been used for similar ethoxy group introductions .

Q. Table 2: Optimization Strategies

| Parameter | Traditional Approach | Optimized Approach | Benefit |

|---|---|---|---|

| Reduction | NaBH₄ (stoichiometric) | Catalytic hydrogenation (H₂, Pd/C) | Lower waste |

| Solvent | DMF | CPME | Reduced toxicity |

| Etherification | Nucleophilic substitution | Biocatalysis (CAL-B) | Mild conditions |

Q. How to resolve contradictions in reported pharmacological activities (e.g., antioxidant vs. lack of efficacy)?

Methodological Answer: Contradictions may arise from:

- Purity Variations: Impurities in batches (e.g., mono-/di-protected intermediates) can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Assay Specificity: Compare in vitro (e.g., DPPH radical scavenging) and in vivo (e.g., murine oxidative stress models) data. Adjust for metabolite interference .

- Structural Analogues: Test derivatives (e.g., replacing dimethylamino with morpholino) to isolate the pharmacophore .

Q. What methodologies assess the compound’s ecotoxicological impact?

Methodological Answer: Follow the INCHEMBIOL framework :

- Environmental Persistence: Measure hydrolysis half-life (pH 7, 25°C) and biodegradability (OECD 301F test).

- Bioaccumulation: Calculate logP (experimental via shake-flask method or computational via EPI Suite). A logP >3 indicates high bioaccumulation risk.

- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (48-h EC₅₀). Correlate with QSAR models for extrapolation .

Q. Table 3: Ecotoxicological Parameters

| Parameter | Method | Threshold | Reference |

|---|---|---|---|

| Hydrolysis Half-Life | OECD 111 | <10 days (low risk) | |

| logP | Shake-flask (octanol/water) | 2.8 (moderate risk) | |

| Daphnia EC₅₀ | OECD 202 | >10 mg/L (low toxicity) |

Q. How to design experiments analyzing stereochemical effects on bioactivity?

Methodological Answer:

- Stereoisomer Synthesis: Prepare enantiomers via chiral resolution (e.g., using cellulose-based chiral HPLC) or asymmetric catalysis (e.g., Jacobsen epoxidation for related structures) .

- Biological Testing: Compare IC₅₀ values across isomers in target assays (e.g., ERα binding for breast cancer studies). Use statistical tools (ANOVA) to validate significance .

- Molecular Docking: Perform in silico studies (AutoDock Vina) to correlate stereochemistry with receptor binding affinity .

Q. What analytical strategies detect degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via LC-MS/MS .

- Degradant Identification:

- Oxidative Products: Look for m/z +16 (epoxides) or +32 (dihydrodiols).

- Hydrolytic Products: Detect cleavage of the ethoxy group (m/z -73) .

- Stability-Indicating Methods: Validate HPLC methods per ICH Q2(R1) to ensure specificity for degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.